1-[(2-chloro-6-fluorophenyl)methyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O4S/c17-14-2-1-3-15(18)13(14)11-19-10-12(4-5-16(19)21)25(22,23)20-6-8-24-9-7-20/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUHKNPGKZHUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features a dihydropyridinone core with a morpholine sulfonyl group and a chlorofluorophenyl substituent, which contribute to its biological properties.
1. Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit varying degrees of antibacterial activity. For example, derivatives bearing the morpholine group have shown significant inhibition against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains (e.g., E. coli) | Weak to Moderate |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
- AChE Inhibition : Several synthesized analogs demonstrated strong AChE inhibition, which is beneficial for cognitive enhancement in neurodegenerative diseases.
- Urease Inhibition : The compound showed significant urease inhibitory activity, which is important for managing conditions like urease-related infections.
3. Anticancer Properties
Preliminary findings suggest that the compound may possess anticancer properties. Compounds with similar morpholine and pyridine structures have been associated with antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer .
The biological activity of this compound is likely mediated through multiple pathways:
- Binding Interactions : Docking studies have indicated that the compound interacts effectively with target proteins, influencing their activity through competitive inhibition or allosteric modulation.
- Pharmacokinetics : The compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics, enhancing its potential efficacy in clinical settings .
Case Studies
- Antibacterial Screening : In a study evaluating the antibacterial properties of various morpholine derivatives, the compound exhibited moderate to strong activity against several strains, indicating its potential as a lead candidate for antibiotic development .
- Enzyme Inhibition Profile : A detailed analysis of enzyme inhibition revealed that the compound significantly inhibited AChE with an IC50 value comparable to established inhibitors, suggesting its utility in treating Alzheimer's disease .
Scientific Research Applications
ACK1 Kinase Inhibition
One of the primary applications of this compound is its role as an inhibitor of ACK1 (activated Cdc42-associated kinase 1), a tyrosine kinase implicated in various signaling pathways related to cancer progression. Research indicates that derivatives of this compound have been synthesized and tested for their ability to inhibit ACK1 activity effectively.
- Mechanism : The compound's structure allows it to bind to the active site of ACK1, preventing its phosphorylation activity on substrates such as AKT, which is crucial for cell survival and proliferation.
- IC50 Values : Compounds derived from this structure have shown IC50 values in the nanomolar range, indicating potent inhibitory effects against ACK1 kinase activity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines.
- Cell Lines Tested : The National Cancer Institute (NCI) has conducted assays using this compound across a panel of approximately sixty cancer cell lines.
- Results : The compound displayed a mean growth inhibition (GI) value suggesting effective antitumor activity, with particular efficacy noted against specific tumor types .
Drug-Like Properties
The drug-like properties of 1-[(2-chloro-6-fluorophenyl)methyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one have been assessed using various computational models.
- ADMET Profile : Evaluations have indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, making it a suitable candidate for further development as a therapeutic agent.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship of this compound have provided insights into how modifications can enhance its biological activity.
| Modification | Effect on ACK1 Inhibition |
|---|---|
| Addition of halogens (Cl, Br) | Increased potency |
| Variation in aniline substituents | Affects solubility and permeability |
These findings suggest that careful modification of the compound's structure can lead to improved efficacy and reduced side effects in therapeutic applications.
Chemical Reactions Analysis
Sulfonation at Position 5
The morpholine-4-sulfonyl group is introduced via sulfonation. A common method involves reacting a chlorosulfonyl intermediate with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 0–25°C).
Example Reaction:
Benzylation at Position 1
The (2-chloro-6-fluorophenyl)methyl group is attached via nucleophilic substitution. For instance, alkylation of the dihydropyridinone nitrogen with (2-chloro-6-fluorophenyl)methyl chloride in the presence of NaH (THF, 60°C) achieves this .
Substitution Reactions
The electron-deficient dihydropyridinone ring and sulfonyl group facilitate nucleophilic substitutions:
Halogen Exchange
The 2-chloro-6-fluorophenyl group undergoes halogen exchange under palladium catalysis. For example, replacing chlorine with amines or alkoxy groups via Buchwald-Hartwig coupling .
Conditions:
Morpholine Sulfonyl Modifications
The sulfonamide group can be hydrolyzed to a sulfonic acid under strong acidic conditions (e.g., H₂SO₄, reflux), though this is rarely performed due to stability concerns.
Oxidation of Dihydropyridinone
The dihydropyridinone ring is oxidized to a pyridinone using MnO₂ or DDQ in dichloromethane (25°C, 12 h) .
Product Stability:
Reduction of Sulfonyl Group
The sulfonyl group is reduced to a thioether using LiAlH₄ (THF, 0°C → 25°C), though this reaction is low-yielding (≤30%).
Formation of Fused Heterocycles
Under ultrasound irradiation, the compound undergoes Thorpe-Ziegler cyclization with malononitrile derivatives to form pyrano[2,3-c]pyrazole systems (InCl₃ catalyst, EtOH, 40°C) .
Example Product:
Ring-Opening via Nucleophilic Attack
Strong nucleophiles (e.g., Grignard reagents) open the dihydropyridinone ring at the lactam carbonyl, forming substituted amines .
Catalytic Cross-Coupling Reactions
The aryl chloride substituent participates in Suzuki-Miyaura couplings.
Typical Conditions:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Base | K₂CO₃ | |
| Solvent | Dioxane/H₂O (4:1) | |
| Temperature | 80°C | |
| Yield Range | 60–92% |
Stability and Degradation
The compound decomposes under prolonged UV exposure or in strongly acidic/basic media. Key degradation products include:
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-[(2-chloro-6-fluorophenyl)methyl]-5-(morpholine-4-sulfonyl)-1,2-dihydropyridin-2-one with high purity?
- Methodological Answer : Optimize stepwise sulfonation and alkylation reactions under inert conditions. Use morpholine-4-sulfonyl chloride as the sulfonating agent and monitor reaction progress via HPLC or TLC. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Final crystallization in ethanol/water (7:3 v/v) yields >95% purity. Validate purity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. Grow crystals via slow evaporation of a saturated DMSO solution. Use SHELXL for structure refinement (space group determination, thermal displacement parameters) and validate with R-factor convergence (<5%). Cross-reference with density functional theory (DFT)-optimized geometries to resolve ambiguities in bond angles or torsional strain .
Advanced Research Questions
Q. What experimental design strategies are suitable for studying the compound’s environmental fate and biodegradation pathways?
- Methodological Answer : Adopt a split-plot design (randomized blocks) to simulate environmental compartments (soil, water, air). Use C-labeled compound to track abiotic/biotic transformations via LC-MS/MS. Measure half-lives under varying pH (4–9), UV exposure, and microbial activity (OECD 307 guidelines). Data analysis requires ANOVA with post-hoc Tukey tests to identify significant degradation pathways .
Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the morpholine-sulfonyl moiety as a pharmacophore. Validate binding affinities with molecular dynamics simulations (GROMACS, 100 ns trajectory). Compare predicted inhibition constants () with in vitro assays (e.g., fluorescence polarization for kinase inhibition). Address discrepancies using free-energy perturbation (FEP) calculations .
Q. What strategies resolve contradictory data in solubility and bioavailability studies?
- Methodological Answer : Conduct parallel experiments under controlled biorelevant conditions (FaSSIF/FeSSIF media). Use shake-flask method for equilibrium solubility and PAMPA for permeability. Apply Henderson-Hasselbalch corrections for pH-dependent ionization. Conflicting results may arise from polymorphic forms; characterize solid-state variations via PXRD and DSC. Reconcile data using multivariate regression analysis .
Methodological Challenges & Data Analysis
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer : Use a factorial design to systematically vary substituents (e.g., halogens, sulfonyl groups). Synthesize 15–20 derivatives and assay against a panel of targets (IC determination). Apply QSAR models (CoMFA, Random Forest) to identify critical descriptors (logP, polar surface area). Validate predictions with leave-one-out cross-validation (LOOCV) and external test sets .
Q. What analytical techniques are critical for detecting trace impurities or degradation products?
- Methodological Answer : Employ UPLC-QTOF-MS with electrospray ionization (ESI±). Use a C18 column (1.7 µm, 2.1 × 100 mm) and 0.1% formic acid/acetonitrile gradient. Detect impurities at 0.1% threshold via extracted ion chromatograms (XIC). For unknown degradants, perform MS/MS fragmentation and compare with spectral libraries (mzCloud, NIST) .
Critical Analysis & Future Directions
- Contradictions in Bioactivity Data : Discrepancies between in silico predictions and in vitro assays may arise from off-target interactions or assay-specific conditions. Use orthogonal assays (SPR, ITC) to validate binding thermodynamics .
- Gaps in Environmental Impact : Long-term ecotoxicity data (e.g., Daphnia magna LC) are lacking. Prioritize OECD 211/221 tests to assess chronic exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
